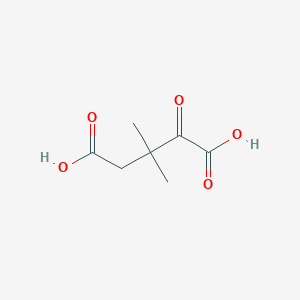

3,3-Dimethyl-2-oxopentanedioic acid

Description

Classification and Structural Characterization within the Alpha-Keto Dicarboxylic Acid Family

3,3-Dimethyl-2-oxopentanedioic acid belongs to the family of alpha-keto dicarboxylic acids. This classification is determined by the presence of two key functional groups: two carboxylic acid (-COOH) groups and a ketone (>C=O) group located at the alpha-carbon (the carbon atom adjacent to one of the carboxyl groups). The general structure of dicarboxylic acids is characterized by the formula HOOC-R-COOH, where R represents an aliphatic or aromatic group. hmdb.ca

What sets this compound apart is its branched-chain structure, specifically the two methyl groups attached to the third carbon atom of the pentanedioic acid backbone. This gem-dimethyl group significantly influences the molecule's steric and electronic properties.

The structural details of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

| Canonical SMILES | CC(C)(CC(=O)O)C(=O)C(=O)O |

| InChI Key | VBNDAOUVJKSNPX-UHFFFAOYSA-N |

| CAS Number | Not available |

| PubChem CID | 19736971 nih.gov |

The presence of the alpha-keto group makes these compounds potential acylating agents in organic synthesis. researchgate.net Furthermore, alpha-keto acids are known to be involved in various biological processes. For instance, enzymes like pyruvate (B1213749) decarboxylase and benzoylformate decarboxylase can act on alpha-keto acids to synthesize chiral alpha-hydroxy ketones, which are valuable building blocks in medicinal chemistry. nih.gov

Historical Context and Emerging Research Interest in Branched Chain Keto Acids

The study of branched-chain amino acids (BCAAs) and their corresponding keto acids, known as branched-chain keto acids (BCKAs), has a long history rooted in the investigation of metabolic disorders. frontiersin.org One of the most well-known historical connections is with maple syrup urine disease (MSUD), an inborn error of metabolism where the body cannot effectively break down BCAAs, leading to an accumulation of both BCAAs and BCKAs. nih.gov

Historically, research focused on the pathological consequences of BCKA accumulation. However, in recent decades, there has been a burgeoning interest in the physiological roles of BCKAs and their potential therapeutic applications. Studies have explored their involvement in regulating protein synthesis, neurotransmitter production, and glucose homeostasis. frontiersin.orgnih.gov

The catabolism of BCAAs is a multi-step process that begins with their conversion to BCKAs through the action of branched-chain aminotransferases (BCATs). youtube.com These BCKAs are then further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.org This intricate metabolic pathway highlights the central role of BCKAs as intermediates.

While extensive research has been conducted on common BCKAs derived from leucine, isoleucine, and valine, specific and complex branched-chain keto dicarboxylic acids like this compound have not been the primary focus of these studies. The emerging interest in the broader family of alpha-keto acids and BCKAs in various fields, from metabolic research to synthetic chemistry, suggests that more complex members like this compound may become subjects of future investigations. Their unique structures could offer new avenues for the development of novel molecules with specific biological or chemical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O5 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

3,3-dimethyl-2-oxopentanedioic acid |

InChI |

InChI=1S/C7H10O5/c1-7(2,3-4(8)9)5(10)6(11)12/h3H2,1-2H3,(H,8,9)(H,11,12) |

InChI Key |

ZBCDQFRAXYLCLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3,3 Dimethyl 2 Oxopentanedioic Acid and Its Key Intermediates

Modern Approaches to Alpha-Keto Acid Synthesis with Gem-Dimethyl Features

The presence of a gem-dimethyl group on the carbon chain introduces specific steric and electronic effects that must be considered during the synthesis of α-keto acids. Modern synthetic approaches often begin with the construction of the carbon skeleton, followed by the introduction of the α-keto functionality. A key intermediate for the synthesis of 3,3-dimethyl-2-oxopentanedioic acid is 3,3-dimethylglutaric acid.

Several methods have been reported for the synthesis of 3,3-dimethylglutaric acid. One common approach involves the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with reagents like sodium hypochlorite. Another route utilizes the reaction of isophorone (B1672270) with hydrogen peroxide in the presence of a strong acid. A classical organic synthesis procedure involves the reaction of methone with sodium hypochlorite, followed by acidification to yield β,β-dimethylglutaric acid.

Once the 3,3-dimethylglutaric acid backbone is obtained, the subsequent challenge lies in the selective introduction of the keto group at the α-position. A common strategy for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids. This two-step approach involves the α-hydroxylation of the dicarboxylic acid, followed by oxidation.

A plausible synthetic pathway to this compound would, therefore, involve the following conceptual steps:

Synthesis of 3,3-Dimethylglutaric Anhydride (B1165640): 3,3-Dimethylglutaric acid can be readily converted to its anhydride by treatment with a dehydrating agent such as acetic anhydride.

α-Bromination: The anhydride can undergo α-bromination, for example, using N-bromosuccinimide (NBS) under radical initiation or by reaction with bromine.

Hydrolysis to α-Bromo Acid: The resulting α-bromo anhydride can be hydrolyzed to the corresponding α-bromo dicarboxylic acid.

Conversion to α-Hydroxy Acid: The α-bromo acid can be converted to the α-hydroxy acid via nucleophilic substitution with a hydroxide (B78521) source.

Oxidation to α-Keto Acid: The final step involves the oxidation of the α-hydroxy acid to the desired this compound. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or Swern oxidation conditions.

An alternative approach involves the direct α-oxidation of a suitably protected 3,3-dimethylglutaric acid derivative.

Below is a data table summarizing the synthesis of a related compound, diethyl 2-methyl-3-oxopentanedioate, which highlights typical reaction conditions for the formation of similar structures. evitachem.com

| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product |

| 2-Methyl-3-oxopentanedioic acid | Ethanol | Sulfuric acid | Ethanol | Reflux | Diethyl 2-methyl-3-oxopentanedioate |

Regio- and Stereoselective Synthetic Pathways

For the synthesis of this compound, the concept of regioselectivity is inherently addressed by the symmetry of the starting material, 3,3-dimethylglutaric acid. The two α-positions are chemically equivalent, meaning that initial functionalization can occur on either side without leading to different products.

Stereoselectivity, however, can be a consideration in the synthesis of α-keto acids if chiral centers are introduced. In the case of this compound, the final molecule is achiral. However, if a synthetic route proceeds through a chiral intermediate, such as an α-hydroxy acid, the control of stereochemistry during its formation could be relevant, although the subsequent oxidation to the keto acid removes this chiral center.

For research applications requiring stereospecifically labeled compounds, enzymatic reactions can offer high stereoselectivity. For instance, the use of L-amino acid oxidases can lead to the formation of specific stereoisomers of α-keto acids from the corresponding amino acids. While not directly applicable to the synthesis of the title compound from non-amino acid precursors, this highlights the power of biocatalysis in achieving high stereocontrol.

A key aspect of a successful synthesis is the selective functionalization at the α-position without affecting the carboxylic acid groups. This is often achieved by first converting the dicarboxylic acid to its corresponding diester, for example, diethyl 3,3-dimethylglutarate. The diester can then be subjected to α-functionalization reactions. The choice of base and reaction conditions is crucial to promote the formation of the enolate at the α-position for subsequent reaction.

The following table outlines a general strategy for the synthesis of a related α-bromo glutarate derivative, which is a key step in introducing functionality at the α-position.

| Intermediate | Reagent | Product |

| Diethyl 2-hydroxyglutarate | Gaseous hydrobromic acid | Diethyl 2-bromoglutarate |

This demonstrates a method to introduce a leaving group at the α-position, which can then be further manipulated to form the keto group.

Synthesis of Derivatized Forms of this compound for Research Applications

The synthesis of derivatized forms of this compound is crucial for its use in various research applications, such as in the development of biochemical probes or for metabolic studies. Common derivatizations include isotopic labeling and the attachment of reporter groups like fluorescent tags or biotin (B1667282).

Isotopic Labeling:

Isotopically labeled this compound can be synthesized for use in metabolic tracing studies or as internal standards in mass spectrometry-based quantification. For example, labeling with ¹³C or ¹⁴C can be achieved by using appropriately labeled starting materials in the synthetic sequence. A general strategy for introducing a radiolabel would be to use a labeled precursor in one of the key synthetic steps. For instance, using labeled methyl iodide in an esterification step or a labeled cyanide in a route that builds the carbon skeleton could introduce the isotopic label.

A general approach for carbon-11 (B1219553) labeling involves the reaction of [¹¹C]CO₂ with a suitable Grignard reagent, followed by further synthetic modifications.

Fluorescent Derivatives:

Fluorescent derivatives are valuable for visualizing the localization of the molecule within cells or for use in fluorescence-based assays. A common strategy for creating fluorescent derivatives of carboxylic acids is to couple them with a fluorescent amine or alcohol. For this compound, one of the carboxylic acid groups could be selectively activated and reacted with a fluorescent tag.

Biotinylated Derivatives:

Biotinylation is a powerful technique for affinity-based purification of binding partners or for detection using streptavidin conjugates. A biotinylated derivative of this compound could be synthesized by coupling biotin to one of the carboxylic acid groups, often via a linker to minimize steric hindrance. The synthesis would typically involve activating one of the carboxyl groups and reacting it with an amine-functionalized biotin derivative.

The table below presents a conceptual summary of derivatization strategies.

| Derivatization Type | General Strategy | Potential Application |

| Isotopic Labeling | Incorporation of ¹³C, ¹⁴C, or ³H from labeled precursors. | Metabolic tracing, mass spectrometry standards. |

| Fluorescent Tagging | Coupling with a fluorescent amine or alcohol. | Cellular imaging, fluorescence-based assays. |

| Biotinylation | Coupling with an amine-functionalized biotin derivative. | Affinity purification, protein interaction studies. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethyl 2 Oxopentanedioic Acid

Investigating the Electrophilic Nature of the Alpha-Keto Carbonyl

The alpha-keto carbonyl group in 3,3-Dimethyl-2-oxopentanedioic acid is a key electrophilic center. The presence of two adjacent electron-withdrawing carboxylic acid groups enhances the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. This heightened electrophilicity is a characteristic feature of α-keto acids.

Nucleophilic addition to the α-keto carbonyl can proceed via various mechanisms, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add directly to the carbonyl group, forming a tertiary alcohol upon protonation. Softer nucleophiles, on the other hand, might participate in conjugate addition if an α,β-unsaturated system can be formed under the reaction conditions, though this is not directly applicable to the saturated backbone of this compound.

The general reactivity of α-keto acids allows them to participate in a variety of transformations, including esterification, reduction, and nucleophilic additions that can lead to the formation of new carbon-carbon bonds.

| Nucleophile Type | Expected Reaction with α-Keto Carbonyl | Product Type |

| Strong (e.g., Grignard) | 1,2-Nucleophilic Addition | Tertiary Alcohol |

| Weak (e.g., Amines) | Formation of Imines/Enamines | Substituted Nitrogen Compounds |

| Hydride Reagents | Reduction | α-Hydroxy Acid |

Carboxylic Acid Functionality and Its Role in Condensation Reactions

The two carboxylic acid groups in this compound are capable of participating in a range of condensation reactions. These reactions typically involve the initial activation of the carboxylic acid, for instance, by conversion to an acid chloride or anhydride (B1165640), to enhance its electrophilicity.

One important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a weak base. While this compound itself does not possess an active methylene group for this type of reaction, its dicarboxylic nature makes it a potential substrate for other condensation processes. For example, intramolecular condensation between the two carboxylic acid groups can lead to the formation of a cyclic anhydride, particularly with the aid of a dehydrating agent.

Furthermore, the carboxylic acid moieties can react with other functional groups, such as amines or alcohols, to form amides and esters, respectively. These reactions are fundamental in organic synthesis and can be used to build more complex molecular architectures.

Impact of 3,3-Dimethyl Substitution on Molecular Reactivity and Stability

The gem-dimethyl group at the C3 position exerts a profound influence on the reactivity and conformational preferences of this compound. This phenomenon is often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect.

Steric Effects: The bulky methyl groups introduce significant steric hindrance around the central part of the molecule. This steric congestion can influence the approach of incoming nucleophiles to the adjacent α-keto carbonyl group. While it might hinder intermolecular reactions, it can promote intramolecular reactions by restricting the conformational freedom of the carbon backbone. This effect brings the reactive functional groups (the two carboxylic acids and the keto group) into closer proximity, thereby accelerating cyclization reactions.

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the adjacent carbonyl carbon. However, the steric influence is generally considered to be the more dominant factor in dictating the reactivity of gem-disubstituted compounds.

The Thorpe-Ingold effect predicts an acceleration of ring-closing reactions due to a decrease in the internal bond angle of the acyclic precursor, which brings the reacting ends closer together. This principle is highly relevant to the potential cyclization reactions of this compound.

| Effect of 3,3-Dimethyl Substitution | Impact on Reactivity |

| Steric Hindrance | May hinder intermolecular reactions at the α-keto group. |

| Thorpe-Ingold Effect | Promotes intramolecular (cyclization) reactions. |

| Electronic Effect (Inductive) | Minor decrease in the electrophilicity of the α-keto carbonyl. |

Cyclization and Heterocycle Formation Reactions Involving this compound Moieties

The structural arrangement of this compound, featuring a 1,5-dicarbonyl relationship (considering the keto and one carboxyl group) and two carboxylic acids, makes it a versatile precursor for the synthesis of various cyclic and heterocyclic compounds. The Thorpe-Ingold effect, as discussed previously, is expected to facilitate these intramolecular transformations.

One plausible reaction is the formation of a cyclic anhydride upon heating or treatment with a dehydrating agent. The gem-dimethyl group would favor the formation of the six-membered ring of 3,3-dimethylglutaric anhydride.

Furthermore, condensation with binucleophiles can lead to the formation of various heterocycles. For instance, reaction with hydrazine (H₂NNH₂) could potentially lead to the formation of a pyridazine derivative. The reaction would likely proceed through initial condensation at the more electrophilic keto-carbonyl, followed by cyclization involving one of the carboxylic acid groups.

While specific literature on the cyclization of this compound is scarce, the principles of dicarbonyl and dicarboxylic acid chemistry, coupled with the accelerating influence of the gem-dimethyl group, strongly suggest its utility in the synthesis of a variety of cyclic and heterocyclic systems.

| Reactant | Potential Heterocyclic Product | Reaction Type |

| Hydrazine | Pyridazinone derivative | Condensation/Cyclization |

| Hydroxylamine | Oxazinone derivative | Condensation/Cyclization |

| Urea (B33335) | Pyrimidine derivative | Condensation/Cyclization |

Spectroscopic and Advanced Structural Characterization Methodologies for 3,3 Dimethyl 2 Oxopentanedioic Acid

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 3,3-Dimethyl-2-oxopentanedioic acid would be expected to show distinct signals corresponding to the different proton environments. Theoretically, one would anticipate a singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂), a singlet for the two protons of the methylene (B1212753) group (-CH₂-), and a broad singlet for the two acidic protons of the carboxylic acid groups (-COOH). The chemical shifts of these signals would provide insight into the electronic environment of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ketone, the two equivalent carboxylic acid carbons, the quaternary carbon bearing the methyl groups, the two equivalent methyl carbons, and the methylene carbon.

Despite the theoretical utility of this technique, specific experimental or predicted ¹H and ¹³C NMR spectral data for this compound are not found in the reviewed scientific literature.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is critical for determining the molecular weight of a compound and offers clues to its structure through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed. An exact mass measurement would confirm the elemental composition (C₇H₁₀O₅). The fragmentation pattern would likely show characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), or cleavage adjacent to the carbonyl groups.

A comprehensive search has not yielded any published mass spectra or detailed fragmentation analysis for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to display a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid groups. Strong, sharp peaks would be anticipated around 1700-1750 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone and carboxylic acid functionalities.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for more symmetric, less polar bonds.

Specific experimental FTIR or Raman spectra for this compound are not available in the public domain.

X-ray Diffraction Analysis for Crystalline State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information. This analysis would unambiguously confirm the molecular geometry and stereochemistry of this compound in the solid state.

There are no published reports containing X-ray diffraction data or crystallographic information for this compound.

Chromatographic Separations (HPLC, GC, UPLC) for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the compound from reaction mixtures, verifying its purity, and distinguishing it from any potential isomers.

High-Performance Liquid Chromatography (HPLC): As a polar, dicarboxylic acid, reverse-phase HPLC would be a suitable method for its analysis and purification, likely using an acidic aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727).

Gas Chromatography (GC): Analysis by GC would typically require derivatization, for instance, by esterification of the carboxylic acid groups to increase the compound's volatility.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC and would be a powerful tool for purity assessment.

While these are standard methods for analysis, specific chromatograms or established analytical methods (e.g., retention times, column specifications) for this compound have not been documented in the searched scientific sources.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 2 Oxopentanedioic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 3,3-Dimethyl-2-oxopentanedioic acid, these studies reveal how the distribution of electrons influences its stability and chemical properties. Key to this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the carboxyl groups and the oxygen of the keto group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon of the keto group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A larger energy gap implies higher stability and lower reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP shows negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and keto groups, confirming their role as sites for electrophilic interaction. Positive potential (blue regions) is observed around the acidic protons of the carboxyl groups, indicating their propensity to be donated.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of the molecule's three-dimensional structure. researchgate.netyoutube.com Geometry optimization reveals the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Vibrational frequency analysis, performed on the optimized geometry, helps to identify the characteristic vibrational modes of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum shows prominent peaks corresponding to the C=O stretching of the keto group and the carboxyl groups, as well as the O-H stretching of the carboxyl groups.

Table 2: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O (keto) | 1.22 | O=C2-C3 | 121.5 |

| C1=O (carboxyl) | 1.21 | C2-C3-C4 | 112.0 |

| C1-OH | 1.35 | C3-C4-C5 | 110.8 |

| C2-C3 | 1.54 | O=C5-OH | 123.0 |

| C3-C4 | 1.55 | ||

| C4-C5 | 1.53 | ||

| C3-CH3 | 1.54 |

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Carboxyl O-H | Stretching | 3450 |

| Keto C=O | Stretching | 1730 |

| Carboxyl C=O | Stretching | 1715 |

| C-H (methyl) | Stretching | 2980 |

In Silico Prediction of Reactivity and Reaction Pathways

The electronic and geometric data obtained from computational studies allow for the in silico prediction of the reactivity of this compound. The calculated HOMO and LUMO energies, along with the MEP map, suggest that the most likely sites for chemical reactions are the carbonyl groups and the acidic protons.

Several reaction pathways can be postulated:

Nucleophilic addition to the keto group: The electrophilic nature of the C2 carbonyl carbon makes it susceptible to attack by nucleophiles. This could lead to the formation of a tertiary alcohol upon reduction.

Decarboxylation: Like many β-keto acids, this compound could undergo decarboxylation, particularly upon heating, to yield 3,3-dimethyl-2-oxobutanoic acid.

Enolization: The presence of a proton on the C4 carbon allows for the formation of an enol tautomer. Computational analysis of the relative energies of the keto and enol forms can predict the equilibrium position.

Esterification: The two carboxylic acid groups can readily undergo esterification reactions with alcohols in the presence of an acid catalyst.

The prediction of reaction barriers and transition state energies for these pathways requires more advanced computational modeling but provides a deeper understanding of the molecule's chemical behavior.

Conformation Analysis and Stereochemical Considerations

The acyclic nature of this compound allows for a multitude of conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The steric bulk of the gem-dimethyl groups plays a crucial role in restricting the conformational freedom of the molecule.

Rotation around the C2-C3 and C3-C4 bonds is of particular interest. Computational scans of the potential energy surface as a function of the dihedral angles associated with these rotations can identify the low-energy conformers. The most stable conformer is likely to be one that minimizes the steric interactions between the bulky methyl and carboxyl groups.

From a stereochemical perspective, this compound is an achiral molecule as it possesses a plane of symmetry. However, a chiral center would be introduced at the C2 position if the keto group is reduced to a hydroxyl group. Computational methods can be employed to study the stereoselectivity of such a reaction, predicting the favored enantiomer based on the energies of the diastereomeric transition states.

Biochemical Interactions and Enzymatic Transformations Involving 3,3 Dimethyl 2 Oxopentanedioic Acid

Investigation of Enzyme Substrate Specificity and Binding Affinity

There is currently a lack of specific data in published scientific literature detailing the substrate specificity and binding affinity of enzymes for 3,3-Dimethyl-2-oxopentanedioic acid. However, the enzymatic interactions of structurally similar alpha-keto acids are well-characterized and provide a framework for understanding how this compound might be processed.

Enzymes that metabolize alpha-keto acids, such as dehydrogenases and transaminases, often exhibit a degree of substrate specificity determined by the size, shape, and chemical properties of the side chain attached to the alpha-keto acid core. For instance, the branched-chain α-keto acid dehydrogenase complex (BCKDC) acts on the alpha-keto acid derivatives of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgnih.govfrontiersin.org The specificity of these enzymes is not always absolute, and they can sometimes act on other structurally related substrates, albeit with different efficiencies. wikipedia.org

The binding affinity of an enzyme for its substrate is quantified by the Michaelis constant (Kₘ), with a lower Kₘ value indicating a higher affinity. For example, the pyruvate (B1213749) dehydrogenase complex (PDC) from Ehrlich ascites tumor cells has an apparent Kₘ for pyruvate of 46 µM. nih.gov The BCKDC from bovine kidney exhibits different affinities for its various substrates, with apparent Kₘ values of 40 µM for α-ketoisocaproate, 50 µM for α-keto-β-methylvalerate, and 37 µM for α-ketoisovalerate. nih.gov The affinity of a potential enzyme for this compound would similarly depend on the specific architecture of its active site.

Table 1: Kinetic Properties of Dehydrogenase Complexes with Various Alpha-Keto Acid Substrates

| Enzyme Complex | Organism/Tissue | Substrate | Apparent Kₘ (µM) |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 nih.gov |

| α-Ketoglutarate Dehydrogenase | Ehrlich Ascites Tumor Cells | α-Ketoglutarate | 1250 nih.gov |

| Branched-chain α-keto acid Dehydrogenase Complex | Bovine Kidney | α-Ketoisocaproate | 40 nih.gov |

| Branched-chain α-keto acid Dehydrogenase Complex | Bovine Kidney | α-Keto-β-methylvalerate | 50 nih.gov |

| Branched-chain α-keto acid Dehydrogenase Complex | Bovine Kidney | α-Ketoisovalerate | 37 nih.gov |

| α-Ketoisovalerate Decarboxylase | Lactococcus lactis | α-Ketoisovalerate | Not specified, but highest specific activity oup.com |

| α-Ketoisovalerate Decarboxylase | Lactococcus lactis | α-Ketoisocaproate | Lower affinity than α-ketoisovalerate oup.com |

| α-Ketoisovalerate Decarboxylase | Lactococcus lactis | α-Keto-β-methylvalerate | Lower affinity than α-ketoisovalerate oup.com |

Exploration of Potential as an Enzyme Inhibitor or Modulator

No specific studies have been published that investigate this compound as an enzyme inhibitor or modulator. However, it is well-established that alpha-keto acids and their metabolites can act as allosteric regulators or competitive inhibitors of various enzymes.

For example, the products of the pyruvate dehydrogenase complex reaction, acetyl-CoA and NADH, are known to inhibit its activity. nih.govyoutube.com Similarly, certain alpha-keto acids can act as competitive inhibitors for enzymes that process other substrates. A study on D-amino acid oxidase showed that several alpha-keto acid analogs of amino acids behave as competitive inhibitors of the enzyme. nih.gov

Furthermore, metabolites of alpha-keto acids can also exert inhibitory effects. For instance, in isolated rat hepatocytes, the metabolism of α-ketoisovalerate leads to the inhibition of pyruvate carboxylase, pyruvate dehydrogenase, and carbamyl phosphate (B84403) synthetase. nih.gov This inhibition is attributed to the accumulation of acyl-CoA esters like methylmalonyl-CoA, propionyl-CoA, and isobutyryl-CoA, which act as inhibitors. nih.gov Given its structure, it is plausible that this compound or its metabolites could modulate the activity of certain enzymes, though this remains to be experimentally verified.

Table 2: Inhibition Constants (Kᵢ) of Various Compounds on Dehydrogenase Complexes

| Enzyme Complex | Inhibitor | Competitive with | Kᵢ (µM) |

| Pyruvate Dehydrogenase Complex | Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) | Nicotinamide adenine dinucleotide (NAD⁺) | 22 nih.gov |

| Pyruvate Dehydrogenase Complex | Acetyl-CoA | Coenzyme A (CoA) | 58 nih.gov |

| Pyruvate Dehydrogenase Complex | Isobutyryl-CoA | Coenzyme A (CoA) | 90 (noncompetitive) nih.gov |

| Carbamyl Phosphate Synthetase I | Methylmalonyl-CoA | Not specified | 5000 (apparent) nih.gov |

Proposed Biotransformation Pathways and Metabolic Engineering Implications

Specific biotransformation pathways for this compound have not been elucidated in the scientific literature. The compound is mentioned in a patent related to inborn errors of metabolism, which suggests it could be a metabolite in a yet-to-be-fully-characterized pathway. oup.com

In general, alpha-keto acids are key intermediates in the catabolism of amino acids and carbohydrates. wikipedia.orgwikipedia.org For example, the branched-chain alpha-keto acids are formed from their corresponding amino acids via transamination and are then oxidatively decarboxylated by the BCKDC to form acyl-CoA derivatives. nih.govfrontiersin.orgresearchgate.net These acyl-CoA compounds can then enter various metabolic pathways, including the citric acid cycle for energy production or pathways for fatty acid and cholesterol synthesis. wikipedia.orgrupahealth.com

The biosynthesis of some molecules also proceeds through alpha-keto acid intermediates. For instance, in some bacteria, α-ketoisovalerate is a precursor for the synthesis of pantothenate (vitamin B5). nih.govymdb.ca

Metabolic engineering could potentially be used to produce valuable chemicals from alpha-keto acid intermediates. For example, the biosynthesis of 2-ketoisovalerate from pyruvate has been studied with the aim of producing biofuels and other valuable agents. nih.gov If a biotransformation pathway for this compound were to be identified, it could open up possibilities for its biotechnological production or for the synthesis of novel compounds.

Analogous Interactions with Enzymes from Related Alpha-Keto Acids

The enzymatic interactions of well-studied alpha-keto acids such as pyruvate, alpha-ketoglutarate (B1197944), and the branched-chain alpha-keto acids provide a valuable comparative framework for postulating the potential biochemical roles of this compound.

Pyruvate Dehydrogenase Complex (PDC): This complex catalyzes the conversion of pyruvate to acetyl-CoA, a crucial link between glycolysis and the citric acid cycle. wikipedia.orgnih.gov The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, as well as by feedback inhibition from its products, acetyl-CoA and NADH. nih.govyoutube.com

Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle, KGDHC catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA. wikipedia.org Its structure and mechanism are highly analogous to that of the PDC. wikipedia.org

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC): This mitochondrial enzyme complex is responsible for the irreversible catabolism of the alpha-keto acids derived from the branched-chain amino acids. wikipedia.orgnih.govfrontiersin.org The BCKDC has a relatively broad substrate specificity and can also oxidize other 2-oxoacids. wikipedia.org A deficiency in this enzyme complex leads to Maple Syrup Urine Disease, a serious metabolic disorder. wikipedia.org The activity of the BCKDC is regulated by a dedicated kinase and phosphatase. jci.org

Alpha-Ketoglutarate-Dependent Dioxygenases: This is a large superfamily of enzymes that utilize alpha-ketoglutarate as a co-substrate to catalyze a wide range of oxidation reactions, including hydroxylations and demethylations. wikipedia.orgnih.govacs.org These enzymes are involved in numerous biological processes, from DNA repair to collagen biosynthesis. wikipedia.org

The metabolism of alpha-ketoisovalerate has been shown to inhibit key enzymes in gluconeogenesis and the urea (B33335) cycle, providing a potential explanation for the hypoglycemia and hyperammonemia seen in certain organic acidemias. nih.gov Furthermore, alpha-ketoisocaproate has been found to stimulate the activity of branched-chain amino acid transaminase in kidney and muscle. nih.gov These examples highlight the complex regulatory roles that alpha-keto acids and their metabolites can play in cellular metabolism.

Advanced Analytical Methodologies for Detection and Quantification of 3,3 Dimethyl 2 Oxopentanedioic Acid in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic keto acids. The development of a robust HPLC method for 3,3-dimethyl-2-oxopentanedioic acid hinges on optimizing separation and detection. Given that this compound lacks a strong native chromophore, direct UV detection at low wavelengths (around 200-210 nm) is possible but may suffer from low sensitivity and interference from other compounds in complex matrices. sielc.com

To overcome this limitation, derivatization is frequently employed to introduce a UV-active or fluorescent tag to the molecule. For α-keto acids, a common strategy involves pre-column derivatization. Reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with the α-keto group to form highly fluorescent quinoxalinone derivatives, which can be detected with high sensitivity. rsc.orgrsc.org Another approach uses meso-stilbenediamine, which reacts with α-keto acids to form derivatives detectable by UV at a more selective wavelength, such as 255 nm. tandfonline.comresearchgate.net

The separation is typically achieved using reversed-phase (RP) chromatography with a C18 column. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. rsc.orgtandfonline.com Gradient elution is commonly used to effectively separate the analyte from other matrix components. rsc.org

Table 1: Example HPLC Conditions for the Analysis of a-Keto Acids (Adaptable for this compound)

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | tandfonline.comresearchgate.net |

| Mobile Phase | A: Water/Buffer (e.g., perchloric acid) B: Methanol/Acetonitrile (B52724) | sielc.comrsc.orgtandfonline.com |

| Elution | Gradient elution | rsc.org |

| Flow Rate | 0.3 - 1.0 mL/min | rsc.orgresearchgate.net |

| Detection | Fluorescence (Ex: 367 nm, Em: 446 nm) after DMB derivatization | rsc.org |

| UV (255 nm) after meso-stilbenediamine derivatization | tandfonline.comresearchgate.net |

| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) or meso-stilbenediamine | rsc.orgtandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra, making it a powerful tool for metabolomics and the analysis of complex organic acid profiles. mdpi.com However, the direct analysis of polar and non-volatile compounds like this compound by GC is not feasible. Therefore, derivatization to create more volatile and thermally stable analogues is a mandatory step. nih.govnih.gov

Common derivatization strategies for carboxylic and keto acids include esterification and silylation. nih.gov Esterification of the carboxylic acid groups can be achieved using reagents like BF₃/n-butanol, which converts them to butyl esters. nih.govacs.org Silylation, which targets both carboxylic acid and keto (enol) groups, is frequently performed using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov A two-step derivatization, involving butylation of the carboxyl groups followed by silylation of any hydroxyl or enolizable keto groups, has been shown to be effective for the analysis of keto-dicarboxylic acids in environmental samples. nih.gov

Once derivatized, the compound can be separated on a non-polar or mid-polar capillary column (e.g., DB-5MS) and detected by a mass spectrometer, often operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification and quantification.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Organic Acids

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | 1. Esterification (e.g., BF₃/n-butanol) 2. Silylation (e.g., BSTFA) | nih.govnih.gov |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium (1.0 mL/min) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | Initial temp 50-70°C, ramped to 300°C | nih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | nih.gov |

Electrochemical Detection Methods for Keto Acids

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of electroactive species. The ketone and carboxylic acid functional groups in this compound are electrochemically active and can be targeted for detection. Techniques such as cyclic voltammetry (CV), square wave voltammetry, and differential pulse voltammetry can be applied.

Research on the electrochemical detection of keto acids, particularly those relevant to clinical diagnostics like acetoacetic acid in diabetic ketoacidosis, has demonstrated the feasibility of this approach. nih.gov These methods often utilize modified electrodes to enhance sensitivity and selectivity. For instance, enzyme-based biosensors, where an enzyme like D-β-hydroxybutyrate dehydrogenase is immobilized on an electrode surface, can be used for the indirect detection of related keto acids. nih.gov

The electrochemical reduction of dicarboxylic acids at specific electrodes, such as lead, has also been investigated. nanoge.org The reduction of the keto group in this compound could provide a distinct electrochemical signal. While a specific method for this compound is not established, the principles of detecting other keto acids and dicarboxylic acids suggest that developing a method using techniques like cyclic voltammetry is a promising avenue for direct quantification in certain matrices without extensive sample preparation. nih.govnanoge.org The anodic oxidation of carboxylic acids is another potential electrochemical route for detection. acs.org

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

As highlighted in the HPLC and GC-MS sections, derivatization is a critical step in the analysis of this compound. The choice of derivatization reagent depends on the analytical technique and the functional groups present in the analyte. For this compound, the two carboxylic acid groups and the ketone group are the primary targets for chemical modification.

For GC-MS Analysis: The main goal is to increase volatility and thermal stability.

Silylation: Reagents like BSTFA and MSTFA are highly effective for derivatizing both carboxylic acids and the enolizable ketone group, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov

Esterification/Alkylation: This targets the carboxylic acid groups. Reagents such as BF₃ in an alcohol (e.g., butanol) or alkyl chloroformates (e.g., methyl chloroformate) are used to form esters. nih.govspringernature.com This is often followed by a second derivatization step to target the keto group. nih.gov

For HPLC Analysis: The primary goal is to introduce a chromophore or fluorophore to enhance detection.

Fluorescent Tagging: Reagents that react specifically with the α-keto group are ideal. 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 1,2-diamino-4,5-dimethoxybenzene are used to create highly fluorescent quinoxalinone derivatives. rsc.orgnih.gov

UV Tagging: Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can react with the ketone group, while other reagents can target the carboxylic acid groups to introduce a UV-absorbing moiety, allowing for more sensitive and selective detection than at low UV wavelengths. nih.gov

These derivatization strategies not only improve the analytical characteristics of this compound but also enhance its separation from interfering substances in the sample matrix, leading to more reliable and accurate quantification. researchgate.net

Table 3: Summary of Derivatization Strategies

| Technique | Functional Group Targeted | Reagent Example | Purpose | Source |

|---|---|---|---|---|

| GC-MS | Carboxylic Acid & Keto (enol) | BSTFA, MSTFA | Increase volatility and thermal stability | mdpi.comnih.gov |

| GC-MS | Carboxylic Acid | BF₃/Butanol | Increase volatility (ester formation) | nih.govnih.gov |

| HPLC | α-Keto Acid | DMB | Add fluorescent tag for sensitive detection | rsc.orgrsc.org |

| HPLC | α-Keto Acid | meso-Stilbenediamine | Add UV-active tag for selective detection | tandfonline.comresearchgate.net |

| HPLC | Ketone/Carboxylic Acid | 2-Nitrophenylhydrazine (2-NPH) | Add UV-active tag | nih.gov |

Future Research Directions and Translational Impact of 3,3 Dimethyl 2 Oxopentanedioic Acid

Application as a Key Building Block in Pharmaceutical and Agrochemical Synthesis

The molecular architecture of 3,3-dimethyl-2-oxopentanedioic acid offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of two carboxylic acid groups and a ketone provides multiple reaction sites for derivatization and incorporation into larger, more complex structures.

In the realm of pharmaceutical synthesis, α-keto acids are recognized as important intermediates. researchgate.net They are precursors for the synthesis of various amino acids and can be used in the development of therapeutic agents for conditions such as nephropathy. researchgate.net While direct research on this compound is limited, its structural motifs are found in precursors to certain bioactive compounds. For instance, the related compound 3,3-dimethyl-2-oxoglutaric acid has been utilized in the synthesis of antibiotic derivatives. rsc.org This suggests a potential pathway where this compound could serve as a starting material for novel antibiotics or other therapeutic agents. The gem-dimethyl group can enhance the metabolic stability and lipophilicity of a drug molecule, which are desirable properties in drug design.

Similarly, in the field of agrochemicals, dicarboxylic acids and their derivatives are crucial for creating new pesticides and herbicides. The biocidal effect of related compounds has been noted in patent literature, indicating the potential for developing new crop protection agents. rsc.org The dicarboxylic nature of the molecule allows for the synthesis of polyesters and polyamides, which can be used in controlled-release formulations of pesticides, improving their efficacy and reducing environmental impact.

Future research in this area would likely focus on the selective functionalization of the carboxylic acid and ketone groups to produce a library of derivatives. These compounds would then be screened for various biological activities to identify lead candidates for further development in both the pharmaceutical and agrochemical sectors.

| Potential Application Area | Key Structural Feature Utilized | Example of Potential Product Class |

| Pharmaceuticals | α-Keto acid, gem-dimethyl group | Novel antibiotics, anti-cancer agents |

| Agrochemicals | Dicarboxylic acid | Herbicides, fungicides, controlled-release formulations |

Exploration in Materials Science for Polymer and Specialty Chemical Development

Dicarboxylic acids are fundamental monomers in the synthesis of a vast range of polymers, including polyesters and polyamides. fraunhofer.deresearchgate.net The incorporation of this compound into polymer chains could impart unique properties to the resulting materials. The gem-dimethyl group can introduce steric hindrance, potentially affecting the polymer's crystallinity, thermal stability, and mechanical properties. This could lead to the development of specialty polymers with tailored characteristics for specific applications, such as high-performance plastics or engineering resins.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established process, often catalyzed by enzymes under mild conditions. beilstein-journals.org This approach could be applied to this compound to create novel biodegradable polymers. fraunhofer.deresearchgate.net The presence of the ketone group within the polymer backbone offers a site for post-polymerization modification, allowing for the introduction of new functionalities or cross-linking to create thermoset materials with enhanced durability.

Furthermore, this compound could be a precursor for various specialty chemicals. The dicarboxylic acid functionality allows it to be used in the synthesis of plasticizers, lubricants, and corrosion inhibitors. The unique substitution pattern may lead to specialty chemicals with improved performance characteristics compared to existing alternatives.

| Polymer Type | Potential Property Modification | Potential Application |

| Polyesters | Altered crystallinity, enhanced thermal stability | Biodegradable plastics, specialty films |

| Polyamides | Modified mechanical strength | High-performance fibers, engineering plastics |

| Cross-linked Polymers | Increased durability and chemical resistance | Coatings, adhesives |

Potential in Biocatalytic Processes and Green Chemistry Initiatives

The principles of green chemistry encourage the use of environmentally benign methods for chemical synthesis. rsc.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach. The synthesis and modification of α-keto acids and dicarboxylic acids are areas where biocatalysis has shown significant promise. nih.govresearchgate.net

The production of this compound itself could potentially be achieved through biocatalytic routes, for example, via the fermentation of renewable feedstocks. fraunhofer.de This would offer a more sustainable alternative to traditional chemical synthesis methods that may rely on harsh conditions and petroleum-based starting materials. researchgate.net Enzymes such as L-amino acid deaminases can be used to produce α-keto acids from amino acids, and this technology could be adapted for the synthesis of our target molecule. researchgate.netnih.gov

In terms of its application, this compound can be utilized in green chemical processes. For instance, the enzymatic polymerization of dicarboxylic acids to produce biodegradable polyesters is a well-documented green process. beilstein-journals.orgnih.gov Furthermore, the use of dicarboxylic acids derived from renewable resources is a key aspect of developing sustainable materials. nih.govwur.nl Catalytic systems for the synthesis of dicarboxylic acids from diols with the evolution of hydrogen represent an atom-economical and environmentally friendly approach. sci-hub.se

| Green Chemistry Aspect | Application of this compound | Potential Benefit |

| Renewable Feedstocks | Biocatalytic production from biomass | Reduced reliance on fossil fuels |

| Enzymatic Synthesis | Use in enzyme-catalyzed polymerizations | Milder reaction conditions, reduced waste |

| Atom Economy | Synthesis from diols with H₂ evolution | High efficiency, generation of a useful byproduct |

Design and Synthesis of Advanced Chemical Probes and Tags

Chemical probes are essential tools for studying biological processes. The structural features of this compound make it a candidate for the development of novel probes and tags. Dicarboxylic acids are known to be important building blocks in the synthesis of chemical probes for biological research. oist.jp They can be used to create molecules that selectively interact with specific biological targets. banglajol.info

The two carboxylic acid groups can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, while the core structure can be designed to bind to a specific protein or enzyme. The gem-dimethyl group can provide a unique steric and electronic signature that may enhance binding specificity. Ferrocene-based electrochemical sensors have been developed for the selective recognition of dicarboxylic acids, highlighting the potential for creating sensors based on this scaffold. rsc.org

Furthermore, dicarboxylic acids are used in diversity-oriented synthesis to create libraries of complex molecules, such as macrocycles, which are then screened for biological activity. cam.ac.uk this compound could be a valuable building block in such synthetic strategies, leading to the discovery of new chemical probes and potential drug candidates. The synthesis of edaravone (B1671096) analogues, which are being investigated as chemical probes, has involved the use of dicarboxylic acids as starting materials. unimi.it

| Probe/Tag Type | Role of this compound | Potential Application in Research |

| Fluorescent Probes | Scaffold for attaching fluorophores | Imaging of cellular processes |

| Affinity Tags | Core structure for binding to target proteins | Protein purification and identification |

| Electrochemical Sensors | Recognition element for specific analytes | Biosensing and diagnostics |

Q & A

Q. How can researchers resolve discrepancies in bioactivity assays involving this compound?

- Methodological Answer : Contradictions often arise from impurity interference (e.g., residual ethyl esters) or matrix effects in cell-based assays. Employ clustered data analysis: (1) Normalize results to internal standards (e.g., deuterated analogs), (2) Apply mixed-effects models to account for batch variability, and (3) Validate via orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Q. What strategies enable the study of stereochemical influences on the compound’s interactions with enzymatic targets?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and characterize using polarimetry and X-ray crystallography. For enzymatic assays, compare kinetic parameters (Km, Vmax) of (R)- and (S)-enantiomers with MMP3 or IL-6 targets. Molecular docking (AutoDock Vina) can predict binding affinities to active-site residues .

Q. How can computational tools predict novel derivatives of this compound with enhanced stability?

- Methodological Answer : Use QSPR models to correlate substituent effects (e.g., electron-withdrawing groups at C2) with thermal stability. Quantum mechanical simulations (Gaussian 16) assess transition states for degradation pathways. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.